Zirconium(IV) tert-butoxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151951. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

2081-12-1 |

|---|---|

Molecular Formula |

C16H40O4Zr |

Molecular Weight |

387.71 g/mol |

IUPAC Name |

2-methylpropan-2-ol;zirconium |

InChI |

InChI=1S/4C4H10O.Zr/c4*1-4(2,3)5;/h4*5H,1-3H3; |

InChI Key |

WRMYASGYMABHCC-UHFFFAOYSA-N |

SMILES |

CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Zr] |

Canonical SMILES |

CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Zr] |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Zirconium(IV) tert-butoxide: A Technical Guide for Advanced Chemical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Zirconium(IV) tert-butoxide, with the chemical formula Zr(OC(CH₃)₃)₄, is a metal alkoxide that serves as a critical precursor and catalyst in a variety of advanced chemical processes. Its unique combination of reactivity and solubility in organic solvents makes it an invaluable tool in materials science for the deposition of zirconium-containing thin films and in organic synthesis for facilitating key carbon-carbon bond-forming reactions. This document provides a comprehensive overview of its chemical properties, structure, and applications, supported by detailed experimental protocols.

Core Chemical and Physical Properties

This compound is a colorless to slightly yellow liquid at room temperature. It is highly sensitive to moisture and will readily hydrolyze upon contact with water, necessitating handling and storage under inert atmospheric conditions.[1] This reactivity is also harnessed in sol-gel processes for the synthesis of zirconia (ZrO₂) materials.

| Property | Value |

| CAS Number | 2081-12-1 |

| Molecular Formula | C₁₆H₃₆O₄Zr |

| Molecular Weight | 383.68 g/mol |

| Appearance | Colorless to light yellow liquid |

| Melting Point | ~3 °C |

| Boiling Point | 81 °C at 3 mmHg |

| Density | 0.985 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.424 |

| Solubility | Decomposes in water; soluble in many organic solvents like toluene (B28343). |

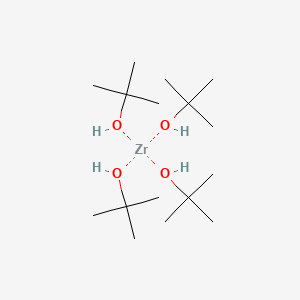

Molecular Structure

This compound consists of a central zirconium(IV) ion coordinated to four tert-butoxide ligands. Unlike smaller zirconium alkoxides, such as n-propoxide or n-butoxide which tend to form oligomeric structures like dimers or tetramers in solution, this compound is presumed to be monomeric.[2] The significant steric bulk of the four tert-butyl groups surrounding the zirconium center likely prevents the formation of bridging alkoxide bonds that lead to oligomerization. This monomeric nature contributes to its volatility and solubility in nonpolar solvents. The coordination geometry around the zirconium atom is expected to be tetrahedral.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the alcoholysis of tetrakis(diethylamido)zirconium(IV) with tert-butanol (B103910). This procedure yields a high-purity product suitable for sensitive applications.[3]

Materials:

-

Tetrakis(diethylamido)zirconium(IV) (10 mmol)

-

Anhydrous tert-butanol (80 mmol)

-

Anhydrous toluene (50 mL total)

-

Schlenk flasks (100 mL and 25 mL)

-

Cannula

-

Ice bath

-

Vacuum distillation apparatus

Procedure:

-

Preparation: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All glassware should be rigorously dried.

-

Reactant Setup: In a 100 mL Schlenk flask, dissolve tetrakis(diethylamido)zirconium(IV) (3.80 g, 10 mmol) in 40 mL of anhydrous toluene. In a separate 25 mL Schlenk flask, dissolve tert-butanol (5.93 g, 80 mmol) in 10 mL of anhydrous toluene.

-

Reaction: Cool the Schlenk flask containing the zirconium precursor to 0 °C using an ice bath. Slowly add the tert-butanol solution dropwise to the cooled, stirring zirconium solution via cannula transfer.

-

Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for approximately 1.5 hours.

-

Solvent Removal: Remove the toluene and any volatile byproducts under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation. The receiving flask should be cooled with an ice bath. The pure this compound will distill at approximately 45 °C at 50 mTorr as a colorless liquid.[4]

Synthesis workflow for this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the identity and purity of the synthesized product.

-

Procedure:

-

Under an inert atmosphere, prepare an NMR sample by dissolving a small amount of this compound in a deuterated solvent (e.g., C₆D₆).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 500 MHz).

-

Expected Results:

-

¹H NMR (500 MHz, C₆D₆): A single sharp peak is expected at approximately δ 1.32 ppm, corresponding to the 36 equivalent protons of the four tert-butyl groups.[3]

-

¹³C NMR (125 MHz, C₆D₆): Two peaks are expected at approximately δ 75.3 ppm (quaternary carbon of the tert-butoxy (B1229062) group) and δ 33.1 ppm (methyl carbons of the tert-butoxy group).[3]

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify characteristic functional group vibrations.

-

Procedure:

-

Obtain an IR spectrum of the neat liquid sample using an FT-IR spectrometer equipped with attenuated total reflectance (ATR) accessory.

-

Ensure the sample is protected from atmospheric moisture during the measurement.

-

Expected Results: The spectrum will be dominated by C-H stretching and bending vibrations from the tert-butyl groups. Key absorptions include strong C-H stretching bands around 2970-2870 cm⁻¹ and C-H bending vibrations around 1470 cm⁻¹ and 1365 cm⁻¹. The Zr-O stretching vibration is expected in the lower frequency region, typically around 600-500 cm⁻¹.

-

Reactivity and Applications

This compound is a versatile reagent with significant applications in both materials science and organic synthesis.

Precursor for Thin Film Deposition

It is widely used as a precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) to create high-purity zirconium oxide (ZrO₂) thin films.[1] These zirconia films are crucial in the manufacturing of:

-

Semiconductors: As high-k dielectric gate oxides in transistors.

-

Optical Coatings: For anti-reflective and highly reflective coatings.

-

Protective Layers: Providing corrosion and wear resistance.

Catalyst in Organic Synthesis

This compound functions as an efficient catalyst, particularly in reactions involving carbonyl compounds. One notable application is in the Aldol-Tishchenko reaction .[5][6] This domino reaction combines an aldol (B89426) addition with a Tishchenko reduction to synthesize 1,3-diol monoesters with high diastereoselectivity.[1][7]

The catalytic cycle is proposed to proceed through the following key steps:

-

Retro-Aldol Reaction: A β-hydroxy ketone (an aldol adduct) undergoes a retro-aldol reaction catalyzed by the zirconium alkoxide to generate a zirconium enolate in situ.[1]

-

Aldol Addition: This zirconium enolate then attacks an aldehyde, forming a new C-C bond and a zirconium alkoxide intermediate.

-

Tishchenko Reduction: The intermediate undergoes an intramolecular hydride transfer from the hemiacetal alkoxide to the ketone carbonyl, which is coordinated to the Lewis acidic zirconium center. This step is typically irreversible and stereodetermining.[8]

-

Product Release: The 1,3-diol monoester product is released, regenerating the active zirconium alkoxide catalyst.

Catalytic cycle of the Aldol-Tishchenko reaction.

This catalytic prowess makes this compound a valuable tool for the stereoselective synthesis of complex polyol structures, which are common motifs in natural products and pharmaceuticals.

References

- 1. The zirconium alkoxide-catalyzed aldol-Tishchenko reaction of ketone aldols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Zr(OBu)-catalysed synthesis of acetone aldol adducts and domino aldol-Tishchenko reactions with diacetone alcohol as enol equivalent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. organicreactions.org [organicreactions.org]

- 8. Mechanism and Origins of Stereoselectivity of the Aldol-Tishchenko Reaction of Sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Zirconium(IV) tert-butoxide from Zirconium Tetrachloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Zirconium(IV) tert-butoxide, a critical precursor in various high-tech sectors including thin film deposition and catalysis, from zirconium tetrachloride.[1] This document provides a comprehensive overview of prevalent synthetic methodologies, complete with detailed experimental protocols and quantitative data, to assist researchers in the successful preparation of this moisture-sensitive organometallic compound.[1]

Introduction

This compound (Zr(OtBu)4) is a valuable metal alkoxide utilized in advanced manufacturing and research, particularly as a precursor for the deposition of zirconia (ZrO2) thin films via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[1] Its high purity is crucial for achieving desired material properties and device performance.[2] This guide focuses on synthetic routes starting from the readily available zirconium tetrachloride (ZrCl4), a common precursor in zirconium chemistry.[3] The methodologies presented are based on established literature and have been optimized for reproducibility and purity of the final product. All manipulations of these moisture-sensitive compounds require rigorously anhydrous conditions under an inert atmosphere (dry nitrogen or argon) using standard Schlenk line and glovebox techniques.[2]

Synthetic Methodologies

Two primary, well-documented methods for the synthesis of this compound from zirconium tetrachloride are presented: the alkoxide exchange from a zirconium amide intermediate and the direct salt metathesis reaction.

Method 1: Synthesis via Tetrakis(diethylamido)zirconium(IV) Intermediate

This two-step method involves the initial synthesis of tetrakis(diethylamido)zirconium(IV) from zirconium tetrachloride, followed by an alcoholysis reaction with tert-butanol (B103910).[2][4] This route is noted for producing a high-purity product.

Experimental Workflow: Method 1

Caption: Workflow for the two-step synthesis of this compound.

Step 1: Synthesis of Tetrakis(diethylamido)zirconium(IV) (Zr(NEt2)4) [2][5]

-

In a nitrogen-filled glovebox, load a 250 mL round-bottom flask with lithium diethylamide (8.70 g, 110 mmol) and toluene (80 mL).

-

Slowly and carefully add zirconium(IV) chloride (6.06 g, 26 mmol) to the stirred solution. The reaction is exothermic.

-

Seal the flask with a septum and continue stirring overnight at room temperature.

-

The following day, filter the reaction mixture to remove the precipitated lithium chloride.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude product by vacuum distillation. The pure tetrakis(diethylamido)zirconium(IV) distills at approximately 130 °C at 50 mTorr as a colorless and transparent liquid.

Step 2: Synthesis of this compound (Zr(OtBu)4) [2][4]

-

In a nitrogen-filled glovebox, load a 100 mL Schlenk flask with the synthesized tetrakis(diethylamido)zirconium(IV) (3.80 g, 10 mmol) and toluene (40 mL).

-

In a separate 25 mL Schlenk flask, prepare a solution of anhydrous tert-butanol (5.93 g, 80 mmol) in toluene (10 mL).

-

Transfer both flasks to a Schlenk line. Cool the zirconium-containing flask with an ice bath (0 °C).

-

Add the tert-butanol solution dropwise to the zirconium suspension via cannula transfer.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Remove the solvent under reduced pressure.

-

Purify the product by vacuum distillation. The pure this compound distills at approximately 45 °C at 50 mTorr as a colorless and transparent liquid.[2]

| Reactant/Product | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Molar Ratio | Yield |

| Step 1 | |||||

| Zirconium(IV) chloride | 233.04 | 6.06 g | 26 | 1.00 | |

| Lithium diethylamide | 79.09 | 8.70 g | 110 | 4.23 | |

| Zr(NEt2)4 | 381.79 | 6.6 g | 17.3 | 67%[2] | |

| Step 2 | |||||

| Zr(NEt2)4 | 381.79 | 3.80 g | 10 | 1 | |

| tert-Butanol | 74.12 | 5.93 g | 80 | 8 | |

| Zr(OtBu)4 | 383.68 | 2.7 g | 7.0 | 71%[2][5] |

Table 1: Quantitative data for the synthesis of this compound via the diethylamide intermediate.

Method 2: Direct Synthesis from Zirconium Tetrachloride and Potassium tert-butoxide

This method provides a more direct route to this compound through a salt metathesis reaction between zirconium tetrachloride and potassium tert-butoxide.[6]

Reaction Pathway: Method 2

Caption: Direct synthesis of Zr(OtBu)4 via salt metathesis.

-

Under a nitrogen atmosphere, add potassium tert-butoxide and n-hexane to a three-necked flask. The ratio is approximately 100-400 mL of n-hexane for every 50 g of potassium tert-butoxide. Stir to create a uniform suspension.

-

Add zirconium tetrachloride to the reaction system. The molar ratio of zirconium tetrachloride to potassium tert-butoxide should be between 1:4.4 and 1:4.8. Maintain the temperature of the reaction system between 20 and 60 °C during the addition.

-

After the addition of zirconium tetrachloride is complete, maintain the reaction temperature between 40 and 65 °C and stir for 4 to 8 hours under the protection of an inert gas.

-

After the reaction is complete, remove the solvent (n-hexane) under atmospheric pressure.

-

Once the solvent is completely removed, perform vacuum distillation. Collect the fraction at 89-91 °C / 5 mmHg, which is the pure this compound compound.

| Parameter | Value |

| Molar Ratio (ZrCl4:K(OtBu)) | 1:4.4 to 1:4.8 |

| Solvent | n-hexane |

| Reaction Temperature | 40 - 65 °C |

| Reaction Time | 4 - 8 hours |

| Purification | Reduced pressure distillation |

| Boiling Point of Product | 89-91 °C at 5 mmHg |

Table 2: Reaction conditions for the direct synthesis of this compound.

Product Characterization

The synthesized this compound is a colorless to slightly yellow, moisture-sensitive liquid.[1][7] Proper identification and purity assessment are crucial.

| Property | Value | Reference |

| Chemical Formula | C16H36O4Zr | [1] |

| Molecular Weight | 383.68 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [1][7] |

| Boiling Point | 81 °C / 3 mmHg[1]89-91 °C / 5 mmHg[6] | |

| Density | 0.985 g/mL at 25 °C | |

| 1H NMR (CDCl3) | δ 1.36 (s, 36H) | [6] |

| 1H NMR (C6D6) | δ 1.32 (s, 36H) | [2][5] |

| 13C NMR (C6D6) | δ 75.3, 33.1 | [2][5] |

Table 3: Physical and spectroscopic properties of this compound.

Safety and Handling

This compound is a combustible liquid that is highly sensitive to moisture and air.[1][7] It can cause skin and serious eye irritation and may cause respiratory irritation.[7] All handling must be performed under a dry, inert atmosphere. Store the compound in a tightly sealed container in a cool, well-ventilated place.[7]

Conclusion

This guide has detailed two robust and verified methods for the synthesis of high-purity this compound from zirconium tetrachloride. The two-step method involving a diethylamide intermediate offers a high-purity product with well-documented yields. The direct salt metathesis reaction with potassium tert-butoxide provides a more streamlined approach. The choice of method may depend on the availability of reagents, desired purity, and scale of the synthesis. Adherence to the detailed experimental protocols and safety precautions is essential for the successful and safe synthesis of this important chemical precursor.

References

- 1. nbinno.com [nbinno.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. osti.gov [osti.gov]

- 4. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. CN102295656A - Method for synthesizing zirconium tert-butoxide - Google Patents [patents.google.com]

- 7. prochemonline.com [prochemonline.com]

Zirconium(IV) tert-butoxide: A Comprehensive Technical Guide

CAS Number: 2081-12-1

Synonyms: Tetra-tert-butoxyzirconium, ZTB, Zirconium tert-butanolate, Tetra-tert-butyl zirconate.[1][2][3][4]

This technical guide provides an in-depth overview of Zirconium(IV) tert-butoxide, a versatile organometallic compound with significant applications in materials science and catalysis. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a moisture-sensitive, combustible liquid.[1][5][6] It is a high-purity precursor essential for various deposition techniques and catalytic processes.[1] Its physical and chemical properties are summarized in the tables below.

General Properties

| Property | Value |

| Molecular Formula | C₁₆H₃₆O₄Zr |

| Molecular Weight | 383.68 g/mol [1][2][3] |

| Appearance | Clear to slightly yellow liquid[7][8] |

| Purity | Available in various grades, including ≥97% and 99.999% trace metals basis[1][3] |

Physical Properties

| Property | Value |

| Boiling Point | 81 °C at 3 mmHg[1][2] |

| Melting Point | 3 °C[7] |

| Density | 0.985 g/mL at 25 °C[1][2] |

| Refractive Index | n20/D 1.424[1][2] |

| Flash Point | 84 °C (183.2 °F) - closed cup[2] |

Chemical Identifiers

| Identifier | Value |

| InChI | 1S/4C4H9O.Zr/c41-4(2,3)5;/h41-3H3;/q4*-1;+4[1] |

| InChI Key | BGGIUGXMWNKMCP-UHFFFAOYSA-N[1] |

| SMILES | CC(C)(C)O--INVALID-LINK--(OC(C)(C)C)OC(C)(C)C[1] |

Safety and Handling

This compound is classified as a hazardous substance.[5] It is a combustible liquid and can cause skin and serious eye irritation.[6] Inhalation may lead to respiratory irritation, drowsiness, and dizziness.[5][6] Ingestion may be harmful, potentially causing lung damage if swallowed.[5]

Handling Precautions:

-

Handle under an inert atmosphere due to its high moisture sensitivity.[1][9]

-

Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6][9]

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6][9]

-

Avoid contact with water, moisture, and oxidizing agents.[6]

Applications

This compound is a key precursor in several advanced technological applications, primarily due to its ability to decompose cleanly to form zirconium oxide.

Thin Film Deposition

It is widely used as a precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) to produce high-purity zirconium oxide (ZrO₂) thin films.[2][8] These films are critical components in:

-

Microelectronics: As high-k dielectric materials in semiconductors.[1]

-

Optical Coatings: For applications requiring precise refractive index and durability.[1]

-

Protective Layers: To enhance the corrosion and wear resistance of materials.[8]

Catalysis

This compound serves as a catalyst in various organic reactions. One notable application is in the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, using a hydroperoxide as the oxidant.[10] It is also utilized in aldol (B89426) reactions.[11]

Nanomaterial Synthesis

This compound is a precursor for the synthesis of porous zirconia and zirconia nanoparticles through sol-gel processes.[1] These nanomaterials have emerging applications in:

-

Catalyst Supports: Providing a high surface area for catalytic reactions.[1]

-

Advanced Ceramics: For manufacturing high-performance ceramic components.[1]

Role in Drug Development

While this compound itself is not used directly in therapeutics, it is a crucial precursor for synthesizing zirconia (ZrO₂) nanoparticles. These nanoparticles are being extensively researched for their potential in drug delivery systems due to their high surface area, biocompatibility, and stability.[1][5] Mesoporous zirconia nanoparticles have shown promise as carriers for a variety of active pharmaceutical ingredients (APIs).[5]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a modernized procedure for the synthesis of zirconium alkoxides.[12]

Materials:

-

Tetrakis(diethylamido)zirconium(IV)

-

Toluene (anhydrous)

-

Schlenk flasks

-

Cannula

-

Ice bath

-

Vacuum distillation setup

Procedure:

-

In a nitrogen-filled glovebox, load a 100 mL Schlenk flask with tetrakis(diethylamido)zirconium(IV) (10 mmol) and 40 mL of toluene.

-

In a separate 25 mL Schlenk flask, load tert-butanol (80 mmol) and 10 mL of toluene.

-

Transfer both flasks to a Schlenk line. Cool the zirconium-containing flask with an ice bath.

-

Slowly add the tert-butanol solution to the zirconium suspension dropwise via cannula transfer.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1.5 hours.

-

Remove the solvent under reduced pressure.

-

Purify the product by vacuum distillation. The pure product distills at approximately 45 °C at 50 mTorr.[2]

-

Store the final product, a colorless and transparent liquid, in a freezer inside a glovebox.[12]

Atomic Layer Deposition (ALD) of ZrO₂

The following is a generalized workflow for the ALD of zirconium oxide using this compound and water as precursors.

Cycle Steps:

-

Pulse A: Introduce this compound vapor into the reaction chamber. It reacts with the hydroxylated surface.

-

Purge A: Purge the chamber with an inert gas (e.g., nitrogen or argon) to remove unreacted precursor and byproducts.

-

Pulse B: Introduce water vapor (or another oxygen source) into the chamber. It reacts with the surface-bound zirconium precursor.

-

Purge B: Purge the chamber with the inert gas to remove unreacted water and byproducts.

This cycle is repeated to build the film layer by layer.

Catalytic Oxidation of a Secondary Alcohol

This protocol describes a general procedure for the zirconium-catalyzed oxidation of a secondary alcohol to a ketone.[10]

Materials:

-

Secondary alcohol

-

This compound (catalyst)

-

tert-Butyl hydroperoxide (TBHP, oxidant)

-

3 Å Molecular sieves

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

To a solution of the secondary alcohol in the anhydrous solvent, add 3 Å molecular sieves.

-

Add a catalytic amount of this compound to the mixture.

-

Add tert-butyl hydroperoxide (TBHP) to the reaction mixture.

-

Stir the reaction at the appropriate temperature and monitor the progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, quench the reaction and work up to isolate the ketone product.

References

- 1. mdpi.com [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Biomedical Applications of Zirconia-Based Nanomaterials: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zirconium(IV)tert-butoxide | Tetra-tert-butyl zirconate | C16H36O4Zr - Ereztech [ereztech.com]

- 5. iris.unive.it [iris.unive.it]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Zirconia-based nanomaterials: recent developments in synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Zirconium Nanoparticles It's Biological Synthesis and Biomedical Application: A Review, Plant, Science Publishing Group [sciencepublishinggroup.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Zirconium(IV) tert-butoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zirconium(IV) tert-butoxide, a key precursor in the synthesis of zirconium-based materials, exhibits distinct thermal behavior crucial for its application in various fields, including catalysis and advanced materials manufacturing. This guide provides a comprehensive overview of the thermal stability and decomposition pathways of this compound. Through a synthesis of available data, this document outlines the decomposition temperature ranges, identifies the resulting products, and proposes a likely decomposition mechanism. Detailed experimental protocols for thermal analysis are also presented to aid in the replication and further investigation of these properties.

Introduction

This compound, with the chemical formula Zr(OC(CH₃)₃)₄, is a volatile, moisture-sensitive metal-organic compound. Its utility as a precursor for the deposition of high-purity zirconium oxide (ZrO₂) thin films and the synthesis of zirconia-based catalysts is well-established. The thermal characteristics of this compound are of paramount importance as they dictate the conditions required for its successful application in processes such as chemical vapor deposition (CVD) and sol-gel synthesis. Understanding the thermal stability and decomposition mechanism is critical for controlling the properties of the resulting zirconium-containing materials.

Thermal Stability and Decomposition Overview

The thermal decomposition of this compound is a critical process that leads to the formation of zirconium dioxide (ZrO₂). The stability of the compound is limited by temperature, and its decomposition is known to occur over a broad temperature range, generally reported between 180°C and 500°C. Upon heating, the compound breaks down, yielding solid zirconium oxide and volatile organic byproducts. The final solid product is typically zirconium dioxide, while the gaseous decomposition products primarily consist of carbon oxides.

Quantitative Thermal Analysis Data

While detailed and modern thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively published in readily accessible literature, historical and related data provide valuable insights. The following table summarizes the key thermal properties based on available information.

| Thermal Property | Value/Observation | Source/Comment |

| Decomposition Temperature Range | 180°C - 500°C | This broad range is cited in older technical reports for pyrolysis applications. |

| Likely Onset of Decomposition | > 180°C | Based on vapor pressure data suggesting instability above this temperature. |

| Reported Decomposition Temperature | ~177°C | A value reported for "zirconium butoxide," which may refer to a different isomer. |

| Final Solid Product | Zirconium Dioxide (ZrO₂) | Consistently reported as the solid residue after complete decomposition. |

| Gaseous Decomposition Products | Carbon Oxides | General identification from safety data sheets. |

| Qualitative Product Analysis | Gas Chromatography | Mentioned in a 1963 technical report for the identification of principal decomposition products. |

Proposed Decomposition Pathway

The thermal decomposition of this compound is believed to proceed through a multi-step mechanism involving the cleavage of the zirconium-oxygen bonds and subsequent reactions of the tert-butoxy (B1229062) ligands. A plausible pathway involves the initial homolytic cleavage of a Zr-O bond, followed by β-hydride elimination from the tert-butoxy radical to form isobutene and a hydroxyl group, which can then react further.

Experimental Protocols

To thoroughly investigate the thermal stability and decomposition of this compound, a combination of thermal analysis techniques is recommended. Due to the air-sensitive nature of the compound, all handling and sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox).

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

This technique provides quantitative information on mass loss as a function of temperature while simultaneously identifying the evolved gaseous species.

-

Instrument: A high-resolution thermogravimetric analyzer coupled to a mass spectrometer.

-

Sample Preparation: In an inert atmosphere glovebox, load 5-10 mg of this compound into a clean, tared alumina (B75360) or platinum crucible.

-

TGA Parameters:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 50-100 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is standard. Slower rates (e.g., 2-5 °C/min) can provide better resolution of thermal events.

-

Temperature Range: 25 °C to 800 °C.

-

-

MS Parameters:

-

Ionization Mode: Electron impact (EI) at 70 eV.

-

Mass Range: Scan a mass-to-charge ratio (m/z) range of 10-200 amu to detect expected fragments of tert-butanol, isobutene, water, CO, and CO₂.

-

Data Acquisition: Continuously acquire mass spectra throughout the TGA run.

-

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpies of phase transitions and decomposition.

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: In a glovebox, hermetically seal 2-5 mg of this compound in an aluminum or copper pan. An empty, sealed pan should be used as a reference.

-

DSC Parameters:

-

Purge Gas: Nitrogen or argon at a flow rate of 20-50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to 500 °C.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This method allows for the separation and identification of complex mixtures of volatile and semi-volatile decomposition products.

-

Instrument: A pyrolysis unit directly coupled to a GC-MS system.

-

Sample Preparation: A small amount of this compound is loaded into a pyrolysis tube in a glovebox.

-

Pyrolysis Parameters:

-

Pyrolysis Temperature: Program a stepped or ramped heating profile, for example, from 100 °C to 600 °C at 20 °C/min, to observe the evolution of different products at various temperatures.

-

-

GC-MS Parameters:

-

GC Column: A non-polar or mid-polar capillary column suitable for separating hydrocarbons and oxygenates.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature program that allows for the separation of expected products (e.g., initial temperature of 40 °C, ramp to 250 °C).

-

MS Detection: Full scan mode to identify all eluted compounds.

-

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for a comprehensive thermal analysis of this compound.

Conclusion

The thermal stability and decomposition of this compound are fundamental to its use as a precursor in materials science. While existing data provides a general framework, this guide highlights the need for more detailed, modern analytical studies to fully elucidate the decomposition mechanism and kinetics. The proposed experimental protocols offer a systematic approach for researchers to obtain precise and comprehensive data, enabling better control over material synthesis processes and fostering the development of novel zirconium-based materials.

Zirconium(IV) tert-butoxide moisture sensitivity and handling

An In-depth Technical Guide to the Handling and Moisture Sensitivity of Zirconium(IV) tert-butoxide

For Researchers, Scientists, and Drug Development Professionals

This compound (Zr(OtBu)4) is a valuable organometallic precursor and catalyst used in the synthesis of advanced ceramics, energy materials, and chiral compounds.[1][2] Its utility is intrinsically linked to its high reactivity, particularly its extreme sensitivity to moisture. This guide provides a comprehensive overview of the challenges posed by this moisture sensitivity and details the necessary protocols for its safe and effective handling.

Moisture Sensitivity and Hydrolysis

This compound is classified as a highly moisture-sensitive material.[1][3] This reactivity stems from the electrophilic nature of the zirconium center and the lability of the tert-butoxide ligands. Exposure to even trace amounts of water leads to a rapid and irreversible hydrolysis reaction.

The hydrolysis process is significantly faster than that of analogous titanium compounds, such as titanium tetrabutoxide.[4] The reaction proceeds quickly to form zirconium oxohydroxide, and ultimately, upon heating, zirconium dioxide (ZrO₂), along with tert-butanol (B103910) as a byproduct.[1][4] This reaction is often exothermic.[5] Due to the high reaction rate, it is difficult to isolate intermediate products like oxoalkoxides.[4] This sensitivity necessitates that all handling, storage, and transfer operations be conducted under strictly anhydrous and inert conditions.[5][6]

Caption: Hydrolysis pathway of this compound.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₁₆H₄₀O₄Zr | [2] |

| Molecular Weight | 383.68 g/mol | [7] |

| Appearance | Colorless to yellow liquid | [7][8] |

| Boiling Point | 90°C @ 5 mmHg | [2] |

| 70°C @ 2 mmHg | [8] | |

| Density / Specific Gravity | 0.985 g/mL | [7] |

| 0.960 g/mL | [8] | |

| Flash Point | 85°C (185°F) | [2][7] |

| 55°C (131°F) | [8] | |

| Solubility | Reacts with water | [7] |

| Sensitivity | Moisture, Light | [2][8] |

Handling and Storage Protocols

Due to its air-sensitive nature, this compound must be handled exclusively using air-free techniques under an inert atmosphere, such as dry argon or nitrogen.[9][10] The two primary methods for achieving this are the use of a glovebox or a Schlenk line.[9][11]

3.1 Storage

Proper storage is critical to maintaining the compound's purity.

-

Atmosphere: Store under a dry, inert gas (e.g., Nitrogen or Argon).[7][8]

-

Container: Keep in a tightly sealed, original container.[7][12] Ensure containers are clearly labeled and checked regularly for leaks.[12]

-

Conditions: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and light.[7][8]

-

Incompatibilities: Store away from water, moisture, strong oxidizing agents, acids, and alcohols.[7][12]

3.2 Personal Protective Equipment (PPE)

When handling this compound, appropriate PPE is mandatory.

-

Eye Protection: Wear chemical safety glasses or goggles.[7]

-

Skin Protection: Wear nitrile or rubber gloves and a lab coat or apron.[7]

-

Respiratory Protection: Use in a well-ventilated area.[7][12] For procedures with a risk of inhalation, a NIOSH-approved respirator may be necessary.

Caption: General workflow for handling this compound.

Detailed Experimental Protocols

The following section provides a detailed methodology for a common laboratory procedure involving this compound.

4.1 Protocol: Transfer of this compound via Schlenk Line

This protocol outlines the steps for safely transferring the liquid reagent from a storage vessel to a reaction flask using a dual-manifold Schlenk line.[9][10]

A. Preparation of Glassware and Schlenk Line:

-

Ensure all glassware (reaction flask, storage flask, syringes, cannula) is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under a stream of inert gas.[9]

-

For rigorous applications, glassware can be flame-dried under vacuum to remove adsorbed water.[9]

-

Assemble the glassware on the Schlenk line.

-

Purge the Schlenk line and attached glassware with a positive flow of inert gas (argon is preferred over nitrogen as some compounds can react with N₂).[10]

-

Perform at least three "purge-and-refill" cycles on the reaction flask: evacuate the flask using the Schlenk line's vacuum pump and then refill it with inert gas.[9]

B. Reagent Transfer:

-

With the this compound container under a positive pressure of inert gas, carefully pierce the septum with a clean, dry needle connected to the inert gas line to maintain pressure.

-

Insert a long, flexible tube known as a cannula into the liquid.[9] The other end of the cannula should be inserted into the reaction flask, ensuring its tip is below the level of any solvent already present to avoid splashing.

-

A gentle positive pressure of inert gas in the storage vessel will push the liquid through the cannula into the reaction flask. Alternatively, a slight vacuum can be carefully applied to the receiving flask.

-

Once the desired amount is transferred, remove the cannula from the reaction flask first, then from the storage vessel, to prevent siphoning.

-

Ensure all vessels are securely sealed under a positive pressure of inert gas.

C. Degassing of Solvents (If Required):

-

If the reaction solvent needs to be anhydrous and deoxygenated, it must be degassed prior to use.

-

A common method is "freeze-pump-thaw".[9] The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases, the vessel is closed, and the solvent is thawed. This cycle is repeated at least three times.[9][13]

-

Alternatively, bubbling a stream of inert gas through the solvent for an extended period can remove dissolved oxygen.

Spill and Disposal Considerations

-

Spills: In case of a spill, absorb the liquid with an inert material such as sand, diatomite, or a universal binder.[7] Place the contaminated material into a suitable container for disposal. Ensure adequate ventilation and prevent the spill from entering drains.[7]

-

Disposal: All waste must be handled in accordance with local, state, and federal regulations.[12] Due to its reactivity with water, this compound should be quenched carefully by slow addition to a suitable solvent (like isopropanol) before final disposal.

References

- 1. This compound electronic grade, 99.999 trace metals 2081-12-1 [sigmaaldrich.com]

- 2. This compound, 99.99% (metals basis), Thermo Scientific Chemicals 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. strem.com [strem.com]

- 4. butlerov.com [butlerov.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. prochemonline.com [prochemonline.com]

- 8. fishersci.com [fishersci.com]

- 9. Air-free technique - Wikipedia [en.wikipedia.org]

- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]

- 11. ossila.com [ossila.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Molecular structure of Zr[OC(CH3)3]4

An in-depth guide to the molecular structure and characterization of Zirconium (IV) tert-butoxide (Zr[OC(CH₃)₃]₄), a key precursor in materials science and catalysis.

Executive Summary

Zirconium (IV) tert-butoxide, with the chemical formula Zr[OC(CH₃)₃]₄, is a highly reactive organometallic compound widely utilized as a precursor for the synthesis of zirconium-based materials, including thin films, nanoparticles, and catalysts.[1] While its stoichiometry suggests a simple monomeric structure with a central zirconium atom coordinated to four tert-butoxide ligands, its actual molecular structure, particularly in the liquid state or in solution, is more complex. Spectroscopic and analytical studies indicate a strong tendency for zirconium alkoxides to form oligomeric species, where multiple zirconium centers are linked by bridging alkoxide groups. This guide provides a comprehensive overview of the available structural data, experimental protocols for its synthesis and characterization, and a discussion of its chemical properties.

Physicochemical and Spectroscopic Data

The fundamental properties of Zirconium (IV) tert-butoxide are well-documented. It exists as a colorless to light yellow liquid at room temperature and is highly sensitive to moisture.[2][3] Key quantitative data are summarized in the tables below.

Table 1: Physicochemical Properties of Zr[OC(CH₃)₃]₄

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₆O₄Zr | [3] |

| Molecular Weight | 383.68 g/mol | [1][2] |

| Appearance | Clear to yellow liquid | [2][3] |

| Density | 0.985 g/mL at 25 °C | [1] |

| Boiling Point | 81 °C at 3 mmHg | [1] |

| Refractive Index | n20/D 1.424 | [1] |

| CAS Number | 2081-12-1 | [1] |

Table 2: NMR Spectroscopic Data for Zr[OC(CH₃)₃]₄ in C₆D₆

| Nucleus | Chemical Shift (δ) | Multiplicity | Reference(s) |

| ¹H NMR | 1.32 ppm | Singlet | [2] |

| ¹³C NMR | 75.3 ppm, 33.1 ppm | - | [2] |

Molecular Structure and Coordination Chemistry

A simple representation of Zr[OC(CH₃)₃]₄ depicts a monomeric molecule with a central zirconium atom. However, there is no definitive single-crystal X-ray diffraction data for this compound, likely due to its liquid state at ambient temperatures.

Studies on related zirconium alkoxides, such as zirconium n-butoxide, provide critical insights into the probable structure of the tert-butoxide derivative in solution. Extended X-ray Absorption Fine Structure (EXAFS) and Small-Angle X-ray Scattering (SAXS) studies suggest that zirconium alkoxides do not exist as simple monomers but rather form oligomeric structures.[4] The basic structural unit for zirconium n-butoxide in n-butanol has been identified as a tetramer, where zirconium atoms are linked by bridging oxygen atoms from the alkoxide ligands.[4] These tetramers can further aggregate into larger particles.[4]

This oligomerization results in a complex coordination environment for the zirconium atoms, involving both terminal and bridging butoxide groups. This leads to non-equivalent bond lengths and distances within the cluster.

Table 3: Structural Data for Zirconium n-Butoxide Oligomers in Solution (as an analogue)

| Parameter | Distance | Description | Reference(s) |

| Zr-O Bond | ~2.0 Å | Likely terminal ligands | [4] |

| Zr-O Bond | ~2.2 Å | Likely bridging ligands | [4] |

| Zr-Zr Distance | 3.3 Å | Intra-tetramer distance | [4] |

| Zr-Zr Distance | 3.5 Å | Intra-tetramer distance | [4] |

| Zr-Zr Distance | 3.9 Å | Intra-tetramer distance | [4] |

The diagram below illustrates the conceptual difference between a simple monomeric unit and a more complex, realistic oligomeric (tetrameric) structure.

Caption: Idealized monomeric vs. oligomeric structures of Zirconium (IV) tert-butoxide.

Experimental Protocols

Synthesis of Zirconium (IV) tert-butoxide

A common and effective method for synthesizing high-purity Zirconium (IV) tert-butoxide involves the reaction of tetrakis(diethylamido)zirconium(IV) with anhydrous tert-butanol (B103910).[2][5] This procedure avoids halide impurities often present in syntheses starting from zirconium tetrachloride. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques due to the high moisture sensitivity of the reagents and product.[2]

Materials:

-

Tetrakis(diethylamido)zirconium(IV) (Zr(NEt₂)₄)

-

Anhydrous tert-butanol (t-BuOH)

-

Anhydrous toluene (B28343)

-

Schlenk flasks

-

Cannula

-

Ice bath

-

Vacuum distillation apparatus

Procedure:

-

Preparation of Reagents: In a nitrogen-filled glovebox, a 100 mL Schlenk flask is charged with tetrakis(diethylamido)zirconium(IV) (10 mmol) and 40 mL of anhydrous toluene. A separate 25 mL Schlenk flask is charged with anhydrous tert-butanol (80 mmol, 8 equivalents) and 10 mL of anhydrous toluene.[5]

-

Reaction: Both flasks are sealed and transferred to a Schlenk line. The flask containing the zirconium precursor is cooled to 0 °C using an ice bath.[5]

-

Addition: The tert-butanol solution is added dropwise to the cooled and stirred zirconium suspension via cannula transfer.

-

Reaction Completion: Following the addition, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for an additional 1.5 hours.[2]

-

Solvent Removal: The volatile components (toluene and diethylamine (B46881) byproduct) are removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation. The pure Zirconium (IV) tert-butoxide is collected as a colorless, transparent liquid at approximately 45 °C at 50 mTorr.[2] The purified product should be stored under an inert atmosphere at low temperature.

The following diagram outlines the key steps in this synthesis workflow.

Caption: Workflow for the synthesis of Zirconium (IV) tert-butoxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for confirming the identity and purity of the synthesized product.

Protocol:

-

Sample Preparation: Under an inert atmosphere, a small amount of the distilled Zirconium (IV) tert-butoxide is dissolved in deuterated benzene (B151609) (C₆D₆).

-

¹H NMR Analysis: A proton NMR spectrum is acquired. A single sharp peak is expected for the 36 equivalent protons of the four tert-butoxide groups. The typical chemical shift is δ 1.32 ppm.[2]

-

¹³C NMR Analysis: A carbon-13 NMR spectrum is acquired. Two distinct resonances are expected: one for the quaternary carbon attached to the oxygen atom (δ ~75.3 ppm) and one for the nine equivalent methyl carbons (δ ~33.1 ppm).[2] The absence of signals corresponding to diethylamine or toluene confirms the purity of the product.

Reactivity and Applications

Zirconium (IV) tert-butoxide is a versatile but highly reactive compound.

-

Hydrolysis: It reacts readily with water in a hydrolysis reaction to form zirconium dioxide (ZrO₂).[1] This reactivity is harnessed in sol-gel processes to create zirconia-based ceramics and catalyst supports.

-

Precursor for Deposition: Its volatility allows it to be used as a precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) techniques for depositing high-purity zirconium oxide thin films for electronic and optical applications.[1]

-

Catalysis: It serves as a catalyst or catalyst precursor in various organic reactions.[6]

References

- 1. harker.chem.buffalo.edu [harker.chem.buffalo.edu]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Zirconium(IV)tert-butoxide | Tetra-tert-butyl zirconate | C16H36O4Zr - Ereztech [ereztech.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 039546.09 [thermofisher.com]

A Technical Guide to the Commercial Availability and Purity of Zirconium(IV) tert-butoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of Zirconium(IV) tert-butoxide, a critical precursor in various scientific and industrial applications, including the synthesis of advanced materials and pharmaceuticals. This document outlines the common purity grades available, typical impurities, and the analytical methods used for quality control.

Commercial Availability

This compound is readily available from a range of chemical suppliers. It is typically sold as a liquid and is offered in various quantities to suit both research and development needs as well as larger-scale production. Key suppliers include American Elements, Sigma-Aldrich (Merck), Strem Chemicals, Ereztech, and Thermo Scientific Chemicals.

The compound is marketed under several synonyms, including Tetra-tert-butoxyzirconium, ZTB, Zirconium tert-butanolate, and Tetra-tert-butyl zirconate.[1] When sourcing this material, it is crucial to specify the required purity grade to ensure it meets the demands of the intended application.

Purity Grades and Specifications

The purity of this compound is a critical parameter that can significantly impact the outcome of sensitive applications. Commercial offerings typically range from standard grades to high-purity electronic grades.

Table 1: Commercial Purities of this compound

| Supplier | Purity | Grade | Notes |

| Sigma-Aldrich | 99.999% | Electronic Grade (trace metals basis) | Purity excludes ~2000 ppm Zirconium.[1][2] |

| American Elements | Various | High purity, submicron, and nanopowder forms may be considered. | Produces to many standard grades including Mil Spec, ACS, Reagent, and Technical Grade.[3] |

| Strem Chemicals | 98%, 99% | --- | --- |

| Ereztech | 98%+ | --- | Purity method by integration NMR; Metal purity 99.99%-Zr.[4] |

| Thermo Scientific | 97+% | --- | --- |

| Aladdin Scientific | min 99.999% | Electronic Grade (metals basis) | [5] |

Electronic Grade: For applications in microelectronics and advanced materials, "electronic grade" this compound is available with purities as high as 99.999% on a trace metals basis.[1][2][5] This high purity is essential to minimize the introduction of metallic contaminants that can degrade the performance of electronic devices.

Impurity Profile

Understanding the potential impurities in this compound is crucial for quality control and for troubleshooting experimental outcomes. Impurities can arise from the starting materials, synthesis process, and subsequent handling and storage.

Metallic Impurities

For high-purity grades, the concentration of trace metals is a key specification. While a comprehensive list of all potential metallic impurities is supplier-specific, one common metallic impurity is Hafnium . A certificate of analysis for a 97+% grade of this compound indicated the presence of approximately 0.054% Hafnium.

Organic Impurities

The synthesis of this compound can lead to the presence of organic impurities. One of the primary concerns is the presence of residual starting materials or byproducts. For instance, in syntheses starting from Zirconium(IV) chloride, residual chloride can be a significant impurity if not adequately removed during purification.[6][7][8]

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for assessing the presence of organic impurities. The proton NMR spectrum should conform to the expected structure of this compound.

Other Impurities

Due to its reactivity, this compound is sensitive to moisture and can hydrolyze. Therefore, it is critical to handle and store the material under an inert atmosphere to prevent the formation of zirconium oxides and other hydrolysis byproducts. Commercial products are typically packaged under an inert gas.

Quality Control and Analytical Methods

Suppliers employ various analytical techniques to certify the purity of this compound. Researchers can utilize similar methods for incoming material inspection and to monitor its stability over time.

Table 2: Analytical Methods for Purity Assessment

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and is used to assess the presence of organic impurities.[3][4] |

| Inductively Coupled Plasma (ICP) Spectroscopy | Used for the determination of trace metal impurities. |

| Gas Chromatography (GC) | Can be used to detect volatile organic impurities. |

| Karl Fischer Titration | Determines the water content. |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound can be found in the scientific literature.[6][8][9] These procedures often involve the reaction of a zirconium precursor, such as zirconium(IV) chloride, with a tert-butoxide source, followed by purification steps like distillation to remove impurities.[6][8]

Sourcing and Purity Verification Workflow

The following diagram illustrates a logical workflow for sourcing and verifying the purity of this compound for research and development purposes.

Caption: Workflow for Sourcing and Purity Verification.

Conclusion

The commercial availability of this compound spans a wide range of purities, catering to diverse research and industrial needs. For high-stakes applications such as in drug development and advanced electronics, sourcing high-purity grades and implementing rigorous quality control measures are paramount. A thorough understanding of potential impurities and the analytical methods for their detection is essential for ensuring the reliability and reproducibility of experimental results.

References

- 1. 叔丁醇锆 electronic grade, 99.999% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound electronic grade, 99.999 trace metals 2081-12-1 [sigmaaldrich.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Zirconium(IV)tert-butoxide | Tetra-tert-butyl zirconate | C16H36O4Zr - Ereztech [ereztech.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 叔丁醇锆 electronic grade, 99.999% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 8. Synthesis of zirconium( iv ) and hafnium( iv ) isopropoxide, sec -butoxide and tert -butoxide - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01280A [pubs.rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes and Protocols for Atomic Layer Deposition of ZrO₂ Using Zirconium(IV) tert-butoxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deposition of high-quality Zirconium dioxide (ZrO₂) thin films using Zirconium(IV) tert-butoxide (Zr(OtBu)₄) as the precursor via Atomic Layer Deposition (ALD). This document is intended for professionals in research and development who require precise control over thin film growth for applications ranging from advanced electronics to biocompatible coatings in drug delivery systems.

Introduction to ZrO₂ ALD with this compound

This compound is a liquid organometallic precursor well-suited for ALD due to its volatility and thermal stability within a specific temperature range.[1][2] It is a key material for depositing Zirconia (ZrO₂) thin films, which are of significant interest for a variety of applications due to their high dielectric constant, thermal stability, and biocompatibility.[3] The ALD process facilitates the growth of highly conformal and uniform films with atomic-level thickness control, which is critical for the fabrication of advanced devices and sophisticated biomedical coatings.[4]

While other precursors like tetrakis(dimethylamido)zirconium(IV) (TDMA-Zr) are also used for ZrO₂ ALD, this compound offers an alternative chemistry that can be advantageous for specific applications, particularly in low-temperature processes.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the ALD of ZrO₂ using this compound and compare it with the more widely reported precursor, TDMA-Zr.

Table 1: ALD Process Parameters for ZrO₂ Deposition

| Precursor | Co-reactant | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Precursor Pulse Time (s) | Co-reactant Pulse Time (s) | Purge Time (s) |

| This compound | H₂O | 150 - 300[1] | Data not available | Not specified | Not specified | Not specified |

| TDMA-Zr | H₂O | 50 - 225[5] | 0.7 - 1.8[5] | 0.03[5] | 0.015[5] | 10 - 30[5] |

Table 2: Film Properties of ALD ZrO₂

| Precursor | Co-reactant | Deposition Temperature (°C) | Refractive Index | Dielectric Constant (κ) | Film Crystallinity |

| This compound | H₂O | 200 - 300 | ~1.95 | ~32 | Nanocrystalline |

| TDMA-Zr | H₂O | 150 - 250 | Not available | 7.5 - 11 | Amorphous to Crystalline[5] |

| TDMA-Zr | O₃ | 200 - 250 | ~2.1 | ~32.6 | Cubic/Orthorhombic[6][7] |

Experimental Protocols

Precursor Handling and Storage

This compound is highly sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox. Store the precursor in a tightly sealed container in a cool, dry place. For ALD, the precursor is typically loaded into a stainless-steel bubbler, which is then attached to the ALD system. The bubbler should be heated to a temperature that provides sufficient vapor pressure for consistent delivery into the reactor. A starting bubbler temperature of 70-80 °C is recommended.

Substrate Preparation

-

Cleaning: Substrates (e.g., silicon wafers, glass, or titanium) should be thoroughly cleaned to remove organic and particulate contamination. A common procedure for silicon wafers involves:

-

Sonication in acetone (B3395972) for 10 minutes.

-

Sonication in isopropanol (B130326) for 10 minutes.

-

Rinsing with deionized (DI) water.

-

Drying with a stream of dry nitrogen.

-

-

Surface Activation: To ensure a high density of reactive surface sites (e.g., -OH groups), a surface activation step is recommended. This can be achieved through:

-

UV-ozone treatment for 10-15 minutes.

-

A standard RCA clean (for silicon-based substrates).

-

Oxygen plasma treatment.

-

Atomic Layer Deposition of ZrO₂

The following is a generalized protocol for the ALD of ZrO₂ using this compound and water as the co-reactant. The optimal parameters will depend on the specific ALD reactor and substrate being used.

-

System Preparation:

-

Load the prepared substrates into the ALD reactor.

-

Heat the reactor to the desired deposition temperature (within the 150-300 °C window).[1]

-

Heat the this compound bubbler to 70-80 °C.

-

Heat the delivery lines to a temperature higher than the bubbler (e.g., 90-100 °C) to prevent precursor condensation.

-

Ensure the water co-reactant is at room temperature.

-

-

ALD Cycle: One ALD cycle consists of four steps:

-

Step 1: this compound Pulse: Introduce this compound vapor into the reactor. A starting pulse time of 0.5 - 2.0 seconds is recommended. The precursor will react with the hydroxyl groups on the substrate surface.

-

Step 2: Purge: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any unreacted precursor and byproducts. A purge time of 10 - 30 seconds is a typical starting point.

-

Step 3: Water Pulse: Introduce water vapor into the reactor. A starting pulse time of 0.1 - 1.0 seconds is recommended. The water will react with the precursor ligands on the surface, forming Zr-O bonds and regenerating hydroxyl groups for the next cycle.

-

Step 4: Purge: Purge the reactor with the inert gas to remove unreacted water and byproducts. A purge time of 10 - 30 seconds is recommended.

-

-

Deposition Thickness: Repeat the ALD cycle until the desired film thickness is achieved. The thickness can be estimated by multiplying the number of cycles by the growth per cycle (GPC). The GPC should be experimentally determined for the specific process conditions.

Post-Deposition Annealing (Optional)

Post-deposition annealing can be performed to improve the film quality, increase crystallinity, and reduce defects. The annealing conditions will depend on the desired film properties and the substrate's thermal budget. A typical annealing process involves heating the coated substrate in a furnace under a controlled atmosphere (e.g., nitrogen, argon, or air) at temperatures ranging from 400 °C to 800 °C for a duration of 30 minutes to 2 hours.

Visualizations

ALD Cycle for ZrO₂ Deposition

Caption: ALD Cycle for ZrO₂ using Zr(OtBu)₄ and H₂O

Experimental Workflow

Caption: Experimental Workflow for ZrO₂ ALD

References

- 1. 叔丁醇锆 packaged for use in deposition systems | Sigma-Aldrich [sigmaaldrich.com]

- 2. Zirconium(IV)tert-butoxide | Tetra-tert-butyl zirconate | C16H36O4Zr - Ereztech [ereztech.com]

- 3. researchgate.net [researchgate.net]

- 4. Zirconium Oxide Thin Films Obtained by Atomic Layer Deposition Technology Abolish the Anti-Osteogenic Effect Resulting from miR-21 Inhibition in the Pre-Osteoblastic MC3T3 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure and Dielectric Property of High-k ZrO2 Films Grown by Atomic Layer Deposition Using Tetrakis(Dimethylamido)Zirconium and Ozone - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chemical Vapor Deposition of Zirconium Oxide Thin Films Using Zirconium(IV) tert-butoxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deposition of high-quality Zirconium Oxide (ZrO₂) thin films using Zirconium(IV) tert-butoxide (Zr(OtBu)₄) as a precursor via Chemical Vapor Deposition (CVD). Zirconium oxide thin films are of significant interest for a wide range of applications, including as dielectric layers in microelectronics, protective coatings, and biocompatible surfaces relevant to drug delivery and medical devices.

Applications of Zirconium Oxide Thin Films

Zirconium oxide is a versatile ceramic material with a unique combination of physical and chemical properties, making it suitable for numerous high-technology applications:

-

Microelectronics: Due to its high dielectric constant and thermal stability, ZrO₂ is a promising candidate to replace silicon dioxide (SiO₂) as a gate dielectric in transistors, enabling further miniaturization of electronic components.[1][2]

-

Optical Coatings: ZrO₂ thin films are used in optical instruments due to their high refractive index and transparency over a wide spectral range.[3]

-

Thermal Barrier Coatings: The low thermal conductivity and high-temperature stability of zirconia make it an excellent material for thermal barrier coatings in aerospace and gas turbine engines.

-

Biocompatible Coatings: Zirconia is known for its biocompatibility and resistance to corrosion, making it a suitable material for coating medical implants and devices to improve their longevity and performance.

-

Gas Sensors: The electrical properties of ZrO₂ are sensitive to the surrounding gas composition, particularly oxygen, which allows for its use in gas sensing applications.

Precursor: this compound

This compound (Zr(OC(CH₃)₃)₄), also known as ZTB, is a commonly used metal-organic precursor for the CVD of zirconium oxide films.

Properties of this compound:

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Chemical Formula | C₁₆H₃₆O₄Zr |

| Molecular Weight | 383.68 g/mol |

| Boiling Point | 81 °C at 3 mmHg |

| Density | 0.985 g/mL at 25 °C |

ZTB is favored due to its relatively high volatility and lower decomposition temperature compared to other zirconium precursors. However, it is highly sensitive to moisture and must be handled under an inert atmosphere to prevent premature hydrolysis.[4]

Experimental Protocols for MOCVD of ZrO₂

This section provides a detailed protocol for the deposition of ZrO₂ thin films on silicon (100) substrates using a low-pressure MOCVD system.

Substrate Preparation

-

Clean the silicon (100) substrates by sonicating in acetone, followed by isopropanol, and finally deionized water for 15 minutes each.

-

Dry the substrates with a stream of high-purity nitrogen gas.

-

Perform a final cleaning step using an in-situ plasma etch or a standard RCA clean to remove any native oxide layer immediately before deposition.

MOCVD Procedure

-

System Preparation:

-

Load the cleaned substrates into the MOCVD reactor.

-

Evacuate the reactor chamber to a base pressure of approximately 1 x 10⁻⁶ Torr.

-

Heat the this compound precursor in a bubbler to a stable temperature (e.g., 75 °C) to ensure a constant vapor pressure.

-

Maintain the gas lines at a temperature slightly higher than the bubbler (e.g., 85-90 °C) to prevent precursor condensation.

-

-

Deposition:

-

Heat the substrate to the desired deposition temperature (ranging from 450 °C to 700 °C).

-

Introduce a carrier gas (e.g., high-purity Argon or Nitrogen) through the precursor bubbler to transport the ZTB vapor into the reaction chamber.

-

If an oxygen source is used, introduce high-purity oxygen (O₂) into the chamber through a separate gas line.

-

Maintain a stable deposition pressure within the reactor (e.g., 0.05 Torr).

-

The deposition time will vary depending on the desired film thickness and the deposition rate at the chosen parameters.

-

-

Post-Deposition:

-

After the desired deposition time, stop the precursor and oxygen flow.

-

Cool the substrate down to room temperature under a continuous flow of the inert carrier gas.

-

Vent the chamber to atmospheric pressure with the inert gas before removing the coated substrates.

-

Quantitative Data

The following tables summarize the effect of key process parameters on the properties of the resulting ZrO₂ thin films.

Table 1: Deposition Rate as a Function of Substrate Temperature [5][6]

| Substrate Temperature (°C) | Precursor Pressure (Torr) | Deposition Rate (Å/min) |

| < 573 | 0.05 | Negligible |

| 623 - 723 | 0.05 | Rapidly Increasing |

| 723 | 0.05 | ~76 |

| > 773 | 0.05 | Decreasing |

Table 2: Film Properties at Different Deposition Temperatures

| Substrate Temperature (°C) | Crystalline Phase | Film Morphology |

| 450 | Poorly crystalline, metastable | - |

| 500 | Monoclinic (strong preferred orientation) | - |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the MOCVD of ZrO₂ thin films.

References

Sol-Gel Synthesis of Zirconia Nanoparticles Using Zirconium(IV) tert-butoxide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of zirconia (ZrO₂) nanoparticles via the sol-gel method, specifically utilizing Zirconium(IV) tert-butoxide as the precursor. The sol-gel process offers excellent control over the nanoparticle's physical properties, homogeneity, and purity at relatively low temperatures.[1] The final characteristics of the synthesized zirconia nanoparticles, such as crystalline phase and size, are highly dependent on parameters like the precursor used, thermal treatment, and the pH during hydrolysis.[1]

Overview of the Sol-Gel Process

The sol-gel method is a versatile technique for producing solid materials from small molecules. The process involves the conversion of a precursor solution (sol) into a solid, gel-like network (gel). For the synthesis of zirconia nanoparticles from this compound, the core reactions are hydrolysis and condensation.

-

Hydrolysis: The this compound precursor reacts with water, leading to the replacement of its tert-butoxide groups (-OC(CH₃)₃) with hydroxyl groups (-OH).

-

Condensation: The hydroxylated zirconium species then undergo condensation reactions, forming Zr-O-Zr bridges. This process results in the formation of a three-dimensional oxide network, which constitutes the gel.

Subsequent drying and calcination of the gel are crucial steps to remove residual organics and water, and to induce crystallization, thereby forming the final zirconia nanoparticles. The processing parameters at each stage significantly influence the properties of the resulting nanomaterials.

Experimental Protocols

The following protocols are based on established sol-gel synthesis principles for zirconium alkoxides. Due to the high reactivity of this compound, careful control of the hydrolysis reaction is essential to achieve uniform nanoparticles.

Materials and Equipment

-

Precursor: this compound (Zr(O-t-Bu)₄)

-

Solvent: Anhydrous ethanol (B145695) (C₂H₅OH) or isopropanol (B130326) ((CH₃)₂CHOH)

-

Catalyst: Nitric acid (HNO₃) or acetic acid (CH₃COOH)

-

Hydrolysis Agent: Deionized water (H₂O)

-

Equipment:

-

Glass reactor with a magnetic stirrer and reflux condenser

-

Syringe pump for controlled addition of water

-

Drying oven

-

Tube furnace for calcination

-

Standard laboratory glassware

-

Synthesis of Zirconia Nanoparticles

This protocol outlines a typical synthesis procedure. The molar ratios of reactants are critical and should be precisely controlled.

-

Preparation of the Precursor Solution:

-

In a dry glass reactor under an inert atmosphere (e.g., nitrogen or argon), dissolve a specific amount of this compound in an anhydrous alcohol (e.g., ethanol or isopropanol) to achieve a desired concentration (e.g., 0.1 M).

-

Stir the solution until the precursor is completely dissolved.

-

-

Controlled Hydrolysis and Condensation:

-

To control the rate of hydrolysis and prevent rapid precipitation, a solution of deionized water, alcohol, and a catalyst (e.g., nitric acid) is prepared separately. The water-to-alkoxide molar ratio (R) is a key parameter influencing particle size.

-

Using a syringe pump, add the water-containing solution dropwise to the stirred precursor solution at a constant rate.

-

The reaction mixture will gradually turn into a translucent sol.

-

-

Gelation and Aging:

-

After the complete addition of the water solution, continue stirring the sol for a specified period (e.g., 1-2 hours) at room temperature.

-

The sol will eventually transform into a rigid gel.

-

Age the gel at a specific temperature (e.g., 60°C) for a set duration (e.g., 24-48 hours) to strengthen the network structure.

-

-

Drying:

-

Dry the aged gel in an oven at a controlled temperature (e.g., 80-120°C) for an extended period (e.g., 12-24 hours) to remove the solvent and residual water, resulting in a xerogel.

-

-

Calcination:

-

Calcine the dried xerogel in a tube furnace at a specific temperature (e.g., 400-800°C) for a defined duration (e.g., 2-4 hours) in air. The calcination temperature significantly impacts the crystallinity and phase composition of the final zirconia nanoparticles. Higher calcination temperatures generally lead to increased crystallinity and larger particle sizes.

-

Data Presentation

The following tables summarize the expected influence of key synthesis parameters on the properties of the resulting zirconia nanoparticles. This data is compiled from general knowledge of sol-gel synthesis of zirconia from various alkoxide precursors.

Table 1: Effect of Water-to-Alkoxide Molar Ratio (R) on Nanoparticle Size

| Water-to-Alkoxide Molar Ratio (R) | Expected Average Particle Size | Observations |

| Low (e.g., 1-2) | Larger | Slower hydrolysis and condensation rates can lead to the formation of fewer nuclei and larger particles. |

| Moderate (e.g., 4-6) | Smaller | A balanced rate of hydrolysis and condensation often results in a higher nucleation rate and smaller particle sizes. |

| High (e.g., >10) | May increase with agglomeration | Very rapid hydrolysis can lead to uncontrolled precipitation and agglomeration of particles. |

Table 2: Influence of Catalyst Type and Concentration on Gelation Time and Particle Characteristics

| Catalyst | Concentration | Expected Gelation Time | Expected Particle Characteristics |

| Nitric Acid | Low | Longer | May result in smaller, more uniform particles due to controlled reaction rates. |

| Nitric Acid | High | Shorter | Can lead to faster gelation but may also cause some agglomeration. |

| Acetic Acid | Low | Longer | Acts as a chelating agent, slowing down hydrolysis and promoting the formation of stable sols. |

| Acetic Acid | High | Shorter | Increased concentration can accelerate the reaction. |

Table 3: Effect of Calcination Temperature on Crystal Phase and Crystallite Size

| Calcination Temperature (°C) | Expected Predominant Crystal Phase | Expected Crystallite Size |

| 400 | Amorphous to Tetragonal | Small (e.g., 5-10 nm) |

| 600 | Tetragonal | Medium (e.g., 10-20 nm) |

| 800 | Tetragonal and/or Monoclinic | Larger (e.g., 20-40 nm) |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the sol-gel synthesis process for zirconia nanoparticles.

Caption: Workflow of the sol-gel synthesis of zirconia nanoparticles.

Signaling Pathway of Sol-Gel Chemistry

The underlying chemical transformations in the sol-gel process can be visualized as a signaling pathway from the initial precursors to the final oxide network.

Caption: Chemical pathway of zirconia nanoparticle formation.

References

Zirconium(IV) tert-butoxide: A Versatile Catalyst in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Zirconium(IV) tert-butoxide [Zr(OtBu)4] has emerged as a highly effective and versatile catalyst in a range of organic transformations. Its Lewis acidic nature, coupled with the steric bulk of the tert-butoxide ligands, imparts unique reactivity and selectivity in various synthetic applications. These application notes provide an overview of key uses, detailed experimental protocols, and mechanistic insights for reactions catalyzed by this compound, tailored for professionals in research and drug development.

Ring-Opening Polymerization (ROP) of Lactide

This compound is an efficient initiator for the ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA), a biodegradable and biocompatible polymer with significant applications in the biomedical field. The catalyst demonstrates high activity, allowing for controlled polymerization under relatively mild conditions.

Data Presentation: Ring-Opening Polymerization of rac-Lactide

| Entry | Catalyst Loading (mol%) | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Molecular Weight (Mn, g/mol ) | Dispersity (Đ) |

| 1 | 1 | 100:1 | 130 | 24 | >95 | 15,000 | 1.2 |

| 2 | 0.5 | 200:1 | 130 | 24 | >95 | 28,000 | 1.3 |

| 3 | 0.1 | 1000:1 | 180 | 2 | High | High | 1.5 |

Experimental Protocol: Synthesis of Polylactic Acid (PLA)

This protocol describes the bulk polymerization of rac-lactide using this compound as an initiator.

Materials:

-

rac-Lactide

-

This compound

-

Toluene (B28343) (anhydrous)

-

Schlenk flask and line

-

Magnetic stirrer with heating

Procedure:

-

In a glovebox, a Schlenk flask is charged with rac-lactide (e.g., 1.44 g, 10 mmol) and a magnetic stir bar.

-

A stock solution of this compound in anhydrous toluene is prepared (e.g., 0.1 M).

-